Cas no 13700-02-2 (2-Chloroethyl Methanethiosulfonate)

2-Chloroethyl Methanethiosulfonate 化学的及び物理的性質
名前と識別子
-
- 2-Chloroethyl Methanethiosulfonate
- S-(2-chloroethyl) methanesulfonothioate
- 2-Chloro-ethanethiol Methanesulfonate
- Methanesulfonothioic Acid S-(2-Chloroethyl) Ester
-
計算された属性
- せいみつぶんしりょう: 173.95800
じっけんとくせい
- あんていせい: Moisture Sensitive
- PSA: 67.82000
- LogP: 1.99880
2-Chloroethyl Methanethiosulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C366125-5mg |
2-Chloroethyl Methanethiosulfonate |
13700-02-2 | 5mg |
$ 98.00 | 2023-09-08 | ||
TRC | C366125-100mg |
2-Chloroethyl Methanethiosulfonate |
13700-02-2 | 100mg |
$ 1206.00 | 2023-04-18 | ||
TRC | C366125-25mg |
2-Chloroethyl Methanethiosulfonate |
13700-02-2 | 25mg |
$ 368.00 | 2023-09-08 | ||
TRC | C366125-10mg |
2-Chloroethyl Methanethiosulfonate |
13700-02-2 | 10mg |
$ 161.00 | 2023-09-08 | ||
TRC | C366125-50mg |
2-Chloroethyl Methanethiosulfonate |
13700-02-2 | 50mg |
$ 701.00 | 2023-04-18 |
2-Chloroethyl Methanethiosulfonate 関連文献
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
2-Chloroethyl Methanethiosulfonateに関する追加情報
Recent Advances in the Application of 2-Chloroethyl Methanethiosulfonate (CAS: 13700-02-2) in Chemical Biology and Pharmaceutical Research
2-Chloroethyl Methanethiosulfonate (CAS: 13700-02-2) is a versatile chemical reagent widely used in chemical biology and pharmaceutical research. This compound, known for its ability to modify cysteine residues in proteins, has recently gained attention for its applications in targeted drug delivery, protein engineering, and the study of protein-protein interactions. Recent studies have explored its potential in developing novel therapeutics and diagnostic tools, leveraging its unique reactivity and selectivity.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2-Chloroethyl Methanethiosulfonate as a key intermediate in the synthesis of thiol-reactive prodrugs. The researchers successfully conjugated the compound with anticancer agents, enabling targeted release in tumor microenvironments. This approach significantly reduced off-target effects and improved therapeutic efficacy in preclinical models. The study highlights the compound's potential in precision medicine applications.
In protein engineering, 2-Chloroethyl Methanethiosulfonate has been employed as a crosslinking agent to stabilize protein structures. A recent Nature Chemical Biology paper (2024) reported its use in creating stabilized antibody fragments with enhanced thermal stability and resistance to proteolytic degradation. This advancement has important implications for the development of biologics with improved shelf-life and in vivo performance.
The compound's mechanism of action involves the formation of disulfide bonds with cysteine residues, a property that has been exploited in novel drug delivery systems. Research published in Advanced Drug Delivery Reviews (2023) described a pH-responsive nanocarrier system utilizing 2-Chloroethyl Methanethiosulfonate as a trigger for controlled drug release. The system demonstrated remarkable specificity in acidic tumor environments, showcasing the compound's utility in smart drug delivery platforms.
Recent safety and pharmacokinetic studies have further expanded the potential applications of 2-Chloroethyl Methanethiosulfonate. A comprehensive toxicological evaluation published in Chemical Research in Toxicology (2024) established favorable safety profiles for various derivatives, paving the way for clinical translation. The study also provided insights into structure-activity relationships that could guide future molecular design.
Looking forward, the unique properties of 2-Chloroethyl Methanethiosulfonate continue to inspire innovative applications across multiple domains of biomedical research. Ongoing clinical trials are evaluating its derivatives as novel therapeutics for various conditions, while emerging technologies in chemical proteomics are leveraging its reactivity for target identification and validation. The compound's versatility ensures its continued relevance in advancing both fundamental research and therapeutic development.
13700-02-2 (2-Chloroethyl Methanethiosulfonate) 関連製品
- 851618-90-1(3-Pyridinecarboxamide, N-[4-(5-methyl-2-furanyl)-2-thiazolyl]-2-(methylthio)-)
- 681267-10-7(N-2-(2,3-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl-2,2-diphenylacetamide)
- 2034402-47-4(2-(benzylsulfanyl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide)
- 53535-88-9(4-tert-butyl-2-methoxybenzaldehyde)
- 929-12-4(4,4-Difluoro-3-butenylacetate)
- 1807119-04-5(3-Bromo-5-bromomethyl-2-cyanobenzoic acid)
- 1806723-93-2(4-Fluoro-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid)
- 2244495-84-7(Not Yet Assigned)
- 13193-53-8(2-(propan-2-yl)-3,4-dihydroquinazoline-4-thione)
- 1864062-71-4(2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione)




